(S)-2-Amino-3-cyclopentylpropanoic acid
CAS No.: 99295-82-6
Cat. No.: VC21544793
Molecular Formula: C8H15NO2
Molecular Weight: 157,21 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99295-82-6 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157,21 g/mole |
IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid |
Standard InChI | InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Standard InChI Key | KDYAKYRBGLKMAK-ZETCQYMHSA-N |
Isomeric SMILES | C1CCC(C1)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1CCC(C1)CC(C(=O)O)N |
Canonical SMILES | C1CCC(C1)CC(C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Structure
Molecular Properties
(S)-2-Amino-3-cyclopentylpropanoic acid features a standard amino acid backbone with a cyclopentyl group attached via a methylene bridge. This structure gives the compound unique properties that distinguish it from proteinogenic amino acids. The molecular formula is C8H15NO2 with a molecular weight of 157.21 g/mol . The compound is characterized by its (S) stereochemistry at the alpha carbon, which is crucial for its biological interactions and applications.
Chemical Identifiers
The compound is registered with CAS number 99295-82-6 . Its precise chemical identity can be represented through various standardized notations as shown in Table 1.
Table 1: Chemical Identifiers of (S)-2-Amino-3-cyclopentylpropanoic acid
Identifier Type | Value |
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IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid |
InChI | InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
InChIKey | KDYAKYRBGLKMAK-ZETCQYMHSA-N |
Canonical SMILES | C1CCC(C1)CC(C(=O)[O-])[NH3+] |
Isomeric SMILES | C1CCC(C1)CC@@HN |
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs, reflecting its presence across various research contexts. Table 2 presents the range of synonyms used.
Table 2: Synonyms for (S)-2-Amino-3-cyclopentylpropanoic acid
Structural Characteristics
Stereochemistry
The (S) designation in the compound name refers to the absolute configuration at the alpha carbon atom, determined according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is critical for its biological activity and interactions. The compound has an R-enantiomer, (R)-2-amino-3-cyclopentylpropanoic acid (CAS: 99295-81-5), which possesses the opposite configuration at the alpha carbon.
Structural Features
The key structural feature of (S)-2-Amino-3-cyclopentylpropanoic acid is the cyclopentyl group attached to the alpha carbon via a methylene bridge. This cyclic structure introduces conformational constraints and hydrophobicity that can influence the compound's behavior in biological systems. The cyclopentyl group provides a balance of hydrophobicity and flexibility that distinguishes it from both aliphatic and aromatic amino acid side chains.
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry serves as a valuable tool for characterizing (S)-2-Amino-3-cyclopentylpropanoic acid. Predicted collision cross section data for various adducts is presented in Table 3, providing information useful for identification and quantification in complex mixtures.
Table 3: Predicted Collision Cross Section Data for (S)-2-Amino-3-cyclopentylpropanoic acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 158.11756 | 136.3 |
[M+Na]+ | 180.09950 | 142.7 |
[M+NH4]+ | 175.14410 | 143.5 |
[M+K]+ | 196.07344 | 141.0 |
[M-H]- | 156.10300 | 136.1 |
[M+Na-2H]- | 178.08495 | 138.3 |
[M]+ | 157.10973 | 136.6 |
[M]- | 157.11083 | 136.6 |
Other Analytical Methods
Standard analytical methods for amino acid characterization are applicable to (S)-2-Amino-3-cyclopentylpropanoic acid, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive structural characterization
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Elemental analysis for composition verification
Biological Significance
Role in Protein Research
Non-canonical amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid are increasingly important in biocatalysis and drug development. They offer opportunities to create novel enzymes and proteins with enhanced stability or activity. The incorporation of this compound into peptides could potentially alter their pharmacokinetic properties or biological interactions. The cyclopentyl group may confer increased hydrophobicity and potential resistance to proteolytic degradation compared to natural amino acids.
Structural Impact in Biomolecules
The cyclopentyl group introduces hydrophobicity and steric bulk at a defined position in peptide chains, which may influence protein folding dynamics, stability, and interaction with biological targets. These properties make (S)-2-Amino-3-cyclopentylpropanoic acid valuable for protein engineering applications where precise control of structure-function relationships is desired.
Research Applications
Applications in Biotechnology
Research on non-canonical amino acids, including (S)-2-Amino-3-cyclopentylpropanoic acid, is expanding due to their potential in biotechnology. Future studies may focus on integrating this compound into proteins to explore its effects on protein structure and function. The unique structural properties of this amino acid make it particularly interesting for engineering proteins with novel properties or enhanced stability.
Comparative Analysis with Similar Compounds
Comparison with Enantiomer
The related compound (R)-2-amino-3-cyclopentylpropanoic acid (CAS: 99295-81-5) is the enantiomer of (S)-2-Amino-3-cyclopentylpropanoic acid, having the opposite stereochemistry at the alpha carbon. While chemically identical in achiral environments, this difference in stereochemistry would likely result in significantly different biological activities, particularly in interactions with chiral biological systems such as enzymes and receptors.
Comparison with Structural Analogs
Another structurally related compound is 3-Amino-3-cyclopentylpropanoic acid (CAS: 682804-23-5), which has the amino group at the beta position rather than the alpha position. This positional isomer would have distinctly different chemical properties and biological behavior due to the altered arrangement of functional groups.
The comparable compound 3-Cyclohexyl-L-alanine represents a structural homolog with a six-membered ring rather than the five-membered cyclopentyl ring . The larger cyclohexyl group would confer different conformational properties and potentially different biological activities.
Future Research Directions
Research involving (S)-2-Amino-3-cyclopentylpropanoic acid is likely to develop along several promising avenues:
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Integration into various protein structures to modulate stability, activity, or substrate specificity
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Development of peptide-based therapeutics with enhanced pharmacological properties
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Use as a building block for more complex biochemical structures
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Investigation of specific biological activities that may arise from its unique structural features
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Exploration of its potential role in peptidomimetics and structure-based drug design
Given the increasing interest in non-canonical amino acids for expanding the chemical diversity of proteins, (S)-2-Amino-3-cyclopentylpropanoic acid is likely to find expanded applications in both fundamental research and applied biotechnology.
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